molecular formula C6H4F6OS B1399801 3-Fluoro-5-(pentafluorosulfur)phenol CAS No. 1240257-72-0

3-Fluoro-5-(pentafluorosulfur)phenol

Cat. No. B1399801
M. Wt: 238.15 g/mol
InChI Key: DCXIIYIPHWVVQA-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)phenol, also known as FsfOH, is a synthetic compound that belongs to the class of phenols. It has a CAS Number of 1240257-72-0 and a molecular weight of 238.15 . The IUPAC name is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenol .


Synthesis Analysis

FsfOH was first synthesized in 1985 by reacting a fluorinated phenylmagnesium bromide with sulfur tetrafluoride. It can also be prepared by other methods, such as direct fluorination of 1,2-bis(3-nitrophenyl)disulfane .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-(pentafluorosulfur)phenol is C6H4F6OS . The InChI code is 1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H .

Scientific Research Applications

Fluorination Processes and Synthesis

Research on compounds related to 3-Fluoro-5-(pentafluorosulfur)phenol often focuses on the synthesis and fluorination processes. For instance, studies have explored the use of fluoroform as a difluorocarbene source for converting phenols into their difluoromethoxy derivatives under moderate conditions, showcasing an innovative approach to fluorination that could be applicable to compounds like 3-Fluoro-5-(pentafluorosulfur)phenol (Thomoson & Dolbier, 2013). Similarly, regioselectivity and kinetics in the fluorination of alkyl substituted phenols have been studied, providing insights into the fluorination process of complex phenols (Jereb, Zupan, & Stavber, 2004).

Microbial Synthesis

Innovative approaches to polymer synthesis using microbial processes have been explored, where fluorinated phenoxy side groups are integrated into polyhydroxyalkanoates by Pseudomonas putida. This method opens up possibilities for producing materials with unique properties by incorporating fluorinated groups similar to those in 3-Fluoro-5-(pentafluorosulfur)phenol (Takagi, Yasuda, Maehara, & Yamane, 2004).

Functionalization and Derivatization

The study of emission spectra and ionization energies of fluoro-substituted phenols, including those with multiple fluorine substitutions, offers valuable information on the electronic properties of such compounds. These findings can be crucial for understanding the reactivity and potential applications of 3-Fluoro-5-(pentafluorosulfur)phenol in various fields (Maier, Marthaler, Mohraz, & Shiley, 1980).

Novel Synthesis Methods

Research has also delved into the synthesis of pentafluorosulfanyl (SF5) containing compounds, highlighting innovative routes for creating materials with this highly electronegative and lipophilic group. Such studies are pivotal for expanding the toolkit for synthesizing compounds related to 3-Fluoro-5-(pentafluorosulfur)phenol, which could have applications ranging from materials science to pharmaceuticals (Iida, Tokunaga, Saito, & Shibata, 2015).

Analytical Applications

Furthermore, the development of fluorinated chelators for 19F NMR indicators opens up new avenues for using fluorinated compounds in analytical chemistry, potentially including derivatives of 3-Fluoro-5-(pentafluorosulfur)phenol (Levy, Murphy, Raju, & London, 1988).

properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXIIYIPHWVVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(pentafluorosulfur)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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